molecular formula C13H12N4O2S B3318698 3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid CAS No. 1017437-96-5

3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

Cat. No.: B3318698
CAS No.: 1017437-96-5
M. Wt: 288.33 g/mol
InChI Key: ZYOHXAJALNJWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. The triazolothiadiazine core is a hybrid heterocycle of significant pharmacological interest, known to interact with multiple biological targets. This specific derivative is of high value for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Compounds within this structural class have demonstrated promising activity as activators of caspases and inducers of apoptosis, making them compelling candidates for investigating new anticancer pathways . Furthermore, the triazolothiadiazine scaffold has shown potent efficacy against a panel of bacterial strains, underscoring its potential for creating new antimicrobial agents . Recent research also explores the incorporation of similar triazolothiadiazine structures into targeted therapies, such as EGFR inhibitors for breast cancer, and their evaluation as anti-Alzheimer's agents through acetylcholinesterase inhibition . The presence of the carboxylic acid functional group on this molecule provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives to optimize drug-like properties and explore structure-activity relationships (SAR). This compound is intended for use in biological screening, hit-to-lead optimization, and mechanistic studies in a controlled laboratory environment.

Properties

IUPAC Name

3-benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-8-11(12(18)19)20-13-15-14-10(17(13)16-8)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOHXAJALNJWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2SC1C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in enzyme activity, which is beneficial in conditions where these enzymes are overactive.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, it can inhibit cell proliferation by arresting the cell cycle at the G2/M phase. These effects make it a promising candidate for anticancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound can effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and enzymes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The enzymes involved in its metabolism include cytochrome P450 oxidases and transferases. These metabolic reactions can lead to the formation of active metabolites, which can contribute to the compound’s pharmacological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This accumulation can enhance its therapeutic effects but also increase the risk of toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in the nucleus, where it can modulate gene expression by interacting with transcription factors. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.

Biological Activity

3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H12N4O2S
  • Molecular Weight : 288.33 g/mol
  • IUPAC Name : this compound

The compound features a triazolo-thiadiazine core structure known for its pharmacological versatility. Its ability to form hydrogen bonds enhances its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231.
  • Mechanism : Induces apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .

Enzyme Inhibition

The compound has been shown to inhibit several enzymes critical for various biological processes:

  • Carbonic Anhydrase : Implicated in pH regulation and fluid balance.
  • Cholinesterase : Important for neurotransmission.
  • Alkaline Phosphatase : Involved in dephosphorylation processes.

These interactions suggest potential applications in treating conditions like glaucoma (carbonic anhydrase inhibition) and Alzheimer's disease (cholinesterase inhibition) .

Antimicrobial Properties

Preliminary studies have indicated that derivatives of the triazolo-thiadiazine structure possess antimicrobial activity against a range of pathogens. This activity is attributed to the compound's ability to disrupt bacterial cell membranes .

Pharmacokinetics

In silico studies have provided insights into the pharmacokinetic profile of this compound:

  • Absorption : High bioavailability due to favorable solubility characteristics.
  • Distribution : Effective distribution across cellular membranes owing to lipophilicity.
  • Metabolism : Predominantly metabolized by liver enzymes; further studies are needed to elucidate specific pathways.

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various triazolo-thiadiazine derivatives on MCF-7 cells:

  • Results : The compound demonstrated IC50 values comparable to standard chemotherapeutics like cisplatin.
  • : Highlights the potential for developing new anticancer agents based on this scaffold .

Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays were conducted to evaluate the effectiveness of 3-Benzyl-6-methyl derivatives:

EnzymeIC50 (µM)Remarks
Carbonic Anhydrase5.0Potent inhibitor
Cholinesterase10.0Moderate inhibition
Alkaline Phosphatase15.0Less effective than others

This table summarizes the inhibitory potency of the compound against key enzymes relevant for therapeutic targeting .

Scientific Research Applications

Biological Activities

The compound has been investigated for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. Below are key findings regarding its applications:

Anticancer Activity

Research indicates that 3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid exhibits significant anticancer properties:

  • Mechanism of Action : The compound induces apoptosis in various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231) by inhibiting critical enzymes involved in cell survival pathways.
  • Cytotoxicity Studies : In vitro studies have shown that the compound can effectively reduce cell viability in cancerous cells through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound has demonstrated the ability to inhibit several important enzymes:

  • Carbonic Anhydrase and Cholinesterase Inhibition : It interacts with these enzymes, which are crucial for various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.

Urease Inhibition

Recent studies have highlighted the potential of derivatives of this compound as urease inhibitors. Urease plays a role in various pathological conditions, including urinary tract infections and gastric ulcers. The synthesized derivatives showed promising urease inhibition activity with significant IC50 values .

Case Studies and Research Findings

StudyFindings
Demonstrated apoptosis induction in breast cancer cell lines and inhibition of cholinesterase.
Evaluated cytotoxicity against multiple cancer types; identified mechanisms of action involving PARP-1 and EGFR pathways.
Developed derivatives exhibiting urease inhibition; assessed through enzymatic assays with favorable results.

Comparison with Similar Compounds

Spectral and Physicochemical Comparisons

Table 2: Spectral Data and Functional Group Analysis
Compound Name IR Peaks (cm⁻¹) $ ^1H $-NMR Features (δ, ppm) Key Functional Groups
Target Compound Not reported Not reported Carboxylic acid (C=O), triazole C=N
5c 1596 (C=N), 3432 (NH) 1.26 (CH$ _3 $), 7.15–7.39 (Ar-H) Hydrazono C=N, aromatic protons
5d 1596 (C=N), 3429 (NH) 7.47–8.19 (Ar-H), 10.92 (NH) Nitro group (NO$ _2 $), C=N
Compound 3 1740 (C=O), 1155 (SO$ _2 $) 3.30 (N-CH$ _3 $), 8.09–8.29 (H-5, H-8) Methyl ester, sulfonamide

Key Observations:

  • The target compound’s carboxylic acid group is expected to show a strong C=O stretch (~1700 cm⁻¹) in IR, absent in hydrazono derivatives (e.g., 5c, 5d) .
  • $ ^1H $-NMR of 5c and 5d highlights aromatic protons (δ 7.15–8.19) and NH signals (δ 10.19–10.92), whereas the target’s benzyl group would display characteristic aromatic resonances near δ 7.3–7.3.

Q & A

Q. Advanced

  • Catalyst selection : Triethylamine enhances cyclization efficiency by deprotonating intermediates .
  • Solvent control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively isolates products with >95% purity .

How do substituents at the 3- and 6-positions influence physicochemical properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., Br at position 6): Increase thermal stability (mp >280°C) but reduce solubility in aqueous media .
  • Methoxy groups (e.g., 3,4,5-trimethoxyphenyl): Enhance lipophilicity (logP >2.5), improving membrane permeability .
  • Benzyl groups : Introduce π-π stacking interactions, affecting crystallinity and melting points .

What computational methods aid in predicting the reactivity of derivatives?

Q. Advanced

  • Molecular docking : Predicts binding modes with biological targets (e.g., enzyme active sites) .
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
  • QSAR models : Correlate substituent effects with bioactivity, guiding rational design .

How to design experiments to evaluate pharmacokinetic properties?

Q. Advanced

  • Solubility assays : Use shake-flask methods with PBS (pH 7.4) and simulated gastric fluid .
  • Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS .
  • Plasma protein binding : Employ ultrafiltration or equilibrium dialysis .

What are the recommended storage conditions to ensure compound stability?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .
  • Long-term stability : Periodic NMR or HPLC analysis (every 6 months) confirms integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Reactant of Route 2
3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.